molecular formula C22H20BrN3O3S B11662645 N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11662645
M. Wt: 486.4 g/mol
InChI Key: XQLULIBNPUXQRQ-BUVRLJJBSA-N
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Description

N-[(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse applications in various fields due to their interesting chemical properties. Schiff bases are typically formed by the condensation reaction between an aldehyde and a primary or secondary amine, resulting in the formation of an azomethine group (–NHN=CH–).

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H20BrN3O3S/c1-30(28,29)26(21-5-3-2-4-6-21)16-18-7-11-19(12-8-18)22(27)25-24-15-17-9-13-20(23)14-10-17/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

XQLULIBNPUXQRQ-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves the reaction of 4-bromobenzaldehyde with hydrazinecarboxamide in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. The azomethine group (–NHN=CH–) plays a crucial role in these interactions by facilitating the formation of hydrogen bonds and coordination bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is unique due to its specific structural features, such as the presence of the bromophenyl and sulfonamide groups

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